molecular formula C19H17NO B3172527 2-([1,1'-Biphenyl]-2-yloxy)-4-methylaniline CAS No. 946728-86-5

2-([1,1'-Biphenyl]-2-yloxy)-4-methylaniline

Cat. No.: B3172527
CAS No.: 946728-86-5
M. Wt: 275.3 g/mol
InChI Key: MUHPKCODMBQJNC-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-2-yloxy)-4-methylaniline is an organic compound that features a biphenyl moiety linked to an aniline derivative

Mechanism of Action

Target of Action

Biphenyl derivatives have been found to inhibit pd-1/pd-l1, which are key immune checkpoints . These immune checkpoints play a crucial role in regulating the immune system’s response, making them a significant target in cancer immunotherapy .

Mode of Action

It can be inferred from related compounds that it may interact with its targets (like pd-1/pd-l1) to block the immune checkpoints, thereby enhancing the immune system’s ability to attack cancer cells .

Biochemical Pathways

Related biphenyl compounds have been found to be involved in the protocatechuate (pca) 4,5-cleavage pathway or multiple 3-o-methylgallate (3mga) catabolic pathways . These pathways are involved in the degradation of lignin-derived aromatic compounds .

Pharmacokinetics

Biphenyl derivatives are known for their oral bioavailability, high tumor penetration, and better pharmacokinetic properties . These properties suggest that 2-([1,1’-Biphenyl]-2-yloxy)-4-methylaniline may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Based on the known action of related biphenyl derivatives, it can be inferred that the compound may enhance the immune system’s ability to attack cancer cells by blocking immune checkpoints .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-([1,1’-Biphenyl]-2-yloxy)-4-methylaniline involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of biphenyl with a halogenated aniline under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of 2-([1,1’-Biphenyl]-2-yloxy)-4-methylaniline may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-2-yloxy)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

2-([1,1’-Biphenyl]-2-yloxy)-4-methylaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with two benzene rings connected by a single bond.

    4-Methylaniline: An aniline derivative with a methyl group attached to the benzene ring.

    2-Phenoxyaniline: Similar structure but with a single phenyl group instead of a biphenyl moiety.

Uniqueness

2-([1,1’-Biphenyl]-2-yloxy)-4-methylaniline is unique due to the presence of both a biphenyl group and an aniline derivative in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-methyl-2-(2-phenylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-14-11-12-17(20)19(13-14)21-18-10-6-5-9-16(18)15-7-3-2-4-8-15/h2-13H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHPKCODMBQJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401242483
Record name 2-([1,1′-Biphenyl]-2-yloxy)-4-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946728-86-5
Record name 2-([1,1′-Biphenyl]-2-yloxy)-4-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946728-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-([1,1′-Biphenyl]-2-yloxy)-4-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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